molecular formula C15H17NO B3057674 Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- CAS No. 837-11-6

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-

Cat. No.: B3057674
CAS No.: 837-11-6
M. Wt: 227.3 g/mol
InChI Key: NFGPNZVXBBBZNF-UHFFFAOYSA-N
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Description

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-: is a chemical compound with the molecular formula C14H15NO . It is a derivative of phenol, featuring an amino group (-NH2) attached to the benzene ring and a methylethyl group at the para position. This compound is known for its unique chemical properties and various applications in scientific research and industry.

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- . For instance, extreme pH or temperature conditions could affect the compound’s stability, while the presence of other molecules could influence its binding to its targets.

Biochemical Analysis

Biochemical Properties

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme tyrosinase, which catalyzes the oxidation of phenolic compounds. This interaction is significant in the biosynthesis of melanin and other pigments. Additionally, phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, can act as a substrate for peroxidase enzymes, leading to the formation of reactive oxygen species (ROS) that can further participate in cellular signaling and defense mechanisms .

Cellular Effects

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, has diverse effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Additionally, phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, can alter the expression of genes related to oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

The molecular mechanism of action of phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, involves several key interactions at the molecular level. This compound can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. It can also inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, can inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH conditions. Long-term studies have shown that phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antioxidant activity and modulation of immune responses. At high doses, it can exhibit toxic effects, including oxidative stress, cellular damage, and disruption of metabolic processes. Studies have identified specific dosage thresholds beyond which the adverse effects become pronounced .

Metabolic Pathways

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, can influence the activity of key metabolic enzymes, thereby modulating overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. For example, this compound can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues .

Subcellular Localization

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, can be found in the nucleus, where it can modulate gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- typically involves the following steps:

  • Nitration of Benzene: : Benzene is nitrated to produce nitrobenzene using concentrated nitric acid and sulfuric acid.

  • Reduction of Nitrobenzene: : Nitrobenzene is reduced to aniline using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Friedel-Crafts Alkylation: : Aniline undergoes Friedel-Crafts alkylation with methylethyl chloride in the presence of an aluminum chloride catalyst to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.

  • Reduction: : Reduction reactions can reduce the nitro group to an amine or other reduced forms.

  • Substitution: : Electrophilic substitution reactions can occur at the benzene ring, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as iron and hydrochloric acid (Fe/HCl) or catalytic hydrogenation (H2/Pd) are used.

  • Substitution: : Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed

  • Oxidation: : Nitrobenzene, nitrophenol, and other oxidized derivatives.

  • Reduction: : Aniline, phenylamine, and other reduced derivatives.

  • Substitution: : Halogenated phenols, nitrophenols, and other substituted phenols.

Scientific Research Applications

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-: has several applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Employed in the study of enzyme mechanisms and as a probe for biological assays.

  • Medicine: : Investigated for its potential therapeutic properties and as a precursor for pharmaceuticals.

  • Industry: : Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-: is similar to other phenolic compounds, such as 4-aminophenol and 4-hydroxyaniline . its unique structure, with the methylethyl group, sets it apart and provides distinct chemical and biological properties.

Similar Compounds

  • 4-Aminophenol: : Similar structure but lacks the methylethyl group.

  • 4-Hydroxyaniline: : Similar to 4-aminophenol but with a hydroxyl group instead of an amino group.

  • 4-Hydroxyazobenzene: : Contains an azo group (-N=N-) in place of the methylethyl group.

Properties

IUPAC Name

4-[2-(4-aminophenyl)propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,17H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGPNZVXBBBZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456948
Record name Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837-11-6
Record name Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 134.0 grams (1.0 mole) of p-isopropenylphenol and 186.0 grams (2.0 moles) of aniline was stirred and heated to 150° C. To the mixture was added 5.0 grams of a solution obtained by adding 1.28 grams of 10% hydrochloric acid to 93 grams of aniline and stirring the mixture well. The reaction was carried out for 3.0 hours (10,800 s) at the 150° C. reaction temperature. The reaction product was cooled to 120° C. then 350 milliliters of toluene was added. The product was then cooled to 25° C. and the solid precipitated product was recovered by filtration. The crude product was slurried into 350 milliliters of methanol and heated to a reflux then maintained for 15 minutes (900 s). After cooling, the product was recovered by filtration and dried under vacuum to yield 4-(1-(4-aminophenyl)-1-methylethyl)phenol as a white powder.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
5 g
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reactant
Reaction Step Two
Quantity
1.28 g
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reactant
Reaction Step Three
Quantity
93 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Example 11 was repeated except that the amount of the aniline hydrochloride was changed to 0.26 g (0.02 mole of catalyst per mole of the p-isopropenyl phenol monomeric unit). After the reaction, the reaction mixture was analyzed by gas chromatography. It was found that 17.3 g (yield 76%) of 2-(4'-hydroxyphenyl)-2-(4'-aminophenyl)-propane and 1.4 g of bisphenol A were formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.02 mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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